Scientific Field: Catalysis Application Summary: Utilized as a precursor in the catalytic synthesis of 2-ethylhexanal, an important industrial chemical. Methods of Application:
Catalyst: Palladium on potassium ion-exchanged zeolite X (Pd/KXW).
2-Ethyl-3-hydroxyhexanal is an organic compound with the molecular formula . It is classified as an aldehyde due to the presence of the carbonyl group () at one end of the molecule, while the hydroxyl group () at the third carbon makes it a hydroxy aldehyde. The compound features a branched chain structure, which contributes to its unique chemical properties and reactivity. The systematic IUPAC name reflects its structure, indicating that it is an eight-carbon chain with an ethyl group and a hydroxyl group at specific positions.
Several synthetic routes have been developed for producing 2-ethyl-3-hydroxyhexanal:
2-Ethyl-3-hydroxyhexanal finds applications in various fields:
Studies on interaction mechanisms involving 2-ethyl-3-hydroxyhexanal primarily focus on its reactions with other aldehydes and ketones. For example, its interaction with n-butyraldehyde through Tishchenko reactions has been explored, revealing pathways for producing esters and other complex molecules .
Several compounds share structural similarities with 2-ethyl-3-hydroxyhexanal. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Butanal | A four-carbon straight-chain aldehyde | |
2-Ethylhexanol | A saturated alcohol with similar carbon skeleton | |
2-Ethyl-2-hexenal | An unsaturated aldehyde derived from dehydration | |
n-Butyraldehyde | A simpler aldehyde that participates in reactions |
What sets 2-ethyl-3-hydroxyhexanal apart from these similar compounds is its unique combination of functional groups (both hydroxyl and carbonyl) and its branched structure, which influences its reactivity and potential applications in organic synthesis and industry.
The term butyraldol reflects its synthesis via the aldol condensation of butyraldehyde (butanal). The reaction involves two molecules of butanal reacting under basic conditions to form a β-hydroxy aldehyde intermediate, which is then dehydrated to yield α,β-unsaturated aldehydes. The name "butyraldol" combines butyraldehyde and aldol, highlighting its origins in this classic organic reaction.
Early studies on aldol condensation, dating back to the 19th century, laid the groundwork for its synthesis. The compound’s industrial relevance emerged in the mid-20th century as demand grew for intermediates in plasticizer production. Key milestones include its use in synthesizing 2-ethylhexanal, a precursor to bis(2-ethylhexyl) phthalate, a widely used plasticizer.
2-Ethyl-3-hydroxyhexanal is regulated under the following identifiers:
Regulatory Identifier | Value | Source |
---|---|---|
CAS | 496-03-7 | |
EINECS | 207-812-6 | |
PubChem CID | 10324 |
Industrial applications focus on its role in synthesizing 2-ethylhexanal, which undergoes hydrogenation to 2-ethylhexanol or oxidation to 2-ethylhexanoic acid. These derivatives are vital in producing plasticizers, lubricants, and surfactants. The compound’s reactivity in aldol and dehydration reactions makes it a cornerstone in organic synthesis workflows.